N-Methyloctadecylamine
Description
Properties
IUPAC Name |
N-methyloctadecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h20H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGKVHRCLBFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870977 | |
| Record name | 1-Octadecanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-55-6 | |
| Record name | Methyloctadecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methyloctadecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyloctadecylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66468 | |
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| Record name | 1-Octadecanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyloctadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYLOCTADECYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VII03N5WBX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyloctadecylamine can be synthesized through the methylation of octadecylamine. The reaction typically involves the use of methyl iodide or dimethyl sulfate as the methylating agents. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction is as follows:
CH3(CH2)17NH2+CH3I→CH3(CH2)17NHCH3+HI
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as potassium carbonate can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyloctadecylamine can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: The compound can be reduced to primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Octadecylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Industrial Applications
N-Methyloctadecylamine is utilized in several industrial processes, including:
- Surfactant Production : It serves as a precursor for quaternary ammonium compounds, which are widely used as surfactants in detergents and emulsifiers.
- Corrosion Inhibitors : The compound's cationic nature makes it effective in formulating corrosion inhibitors for metal protection in various environments.
Biological Applications
The biological relevance of this compound is primarily linked to its antimicrobial properties:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that derivatives with longer alkyl chains demonstrate enhanced antimicrobial efficacy due to improved membrane interaction and disruption mechanisms .
Case Study: Antimicrobial Efficacy
A study conducted on microbial glycolipid biosurfactants demonstrated that N-octadecyl derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.014 to 20.0 mg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli . This highlights the potential of this compound derivatives in developing new antimicrobial agents.
Material Science Applications
In materials science, this compound is employed in the synthesis of advanced materials:
- Mesoporous Silica Nanoparticles : It acts as a swelling agent and pore size mediator during the synthesis of mesoporous silica nanoparticles, allowing for tunable pore sizes suitable for drug delivery systems and catalysis .
| Application | Description |
|---|---|
| Surfactants | Used to create quaternary ammonium surfactants |
| Corrosion Inhibitors | Effective in protecting metals from corrosion |
| Mesoporous Materials | Facilitates the synthesis of mesoporous silica nanoparticles |
Pharmaceutical Applications
This compound's role as an intermediate in pharmaceutical synthesis is noteworthy:
- Drug Development : It has been explored as a potential candidate for drug delivery systems due to its ability to modify the solubility and bioavailability of active pharmaceutical ingredients .
Case Study: Drug Delivery Systems
Research indicates that modifying drug molecules with this compound can enhance their therapeutic index by improving their pharmacokinetic profiles while reducing toxicity . This application is particularly relevant in the development of less toxic antifungal agents.
Mechanism of Action
The mechanism of action of N-Methyloctadecylamine primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the amine group can form hydrogen bonds or ionic interactions with other molecules. This dual functionality allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
| Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 42–46 | |
| Boiling Point (°C) | 332 | |
| Density (g/cm³) | 0.807 | |
| Flash Point (°C) | >230 | |
| Solubility | Lipophilic; soluble in organic solvents (e.g., ACN, DCM) |
Chemical Characteristics :
- Features a long hydrophobic C₁₈ alkyl chain, enhancing lipophilicity and organic solvent compatibility .
- The methyl-substituted amine group enables hydrogen bonding and nucleophilic reactivity .
- Used in synthesizing fluorescent probes (e.g., 3HF18 ), antimicrobial agents , and as a surfactant in perovskite engineering .
Comparison with Similar Compounds
Structural Analogues: Alkyl Chain Length Variation
Compounds with varying alkyl chain lengths exhibit distinct physicochemical properties:
Key Observations :
Substitution Pattern: Mono- vs. Di-Methyl Amines
N,N-Dimethyloctadecylamine (CAS 124-28-7):
- Structure : Two methyl groups on the amine.
- Properties: Higher steric hindrance reduces hydrogen bonding capacity compared to mono-methyl derivatives .
- Applications : Surfactants, emulsifiers (e.g., Adogen 342D ).
| Property | This compound | N,N-Dimethyloctadecylamine |
|---|---|---|
| Melting Point (°C) | 42–46 | 25–28 (liquid at RT) |
| Reactivity | Nucleophilic amine | Less reactive due to steric hindrance |
| Applications | Probes, antimicrobials | Surfactants, detergents |
Branched vs. Linear Amines
Decylmethyloctylamine (CAS 22020-14-0):
Nitrosamine Derivatives
N-Nitroso-N-Methyloctadecylamine (CAS 69112-94-3):
- Structure : Nitroso group attached to the amine.
- Hazards: Suspected carcinogen (similar to NDMA ).
- Regulatory Status: Restricted in consumer products due to genotoxicity risks .
Comparison with NDMA (N-Nitrosodimethylamine) :
| Property | N-Nitroso-N-Methyloctadecylamine | NDMA (Dimethylnitrosamine) |
|---|---|---|
| Toxicity | Moderate carcinogenicity | Potent carcinogen (IARC Group 2A) |
| Structure | C₁₈ alkyl chain | C₁ methyl groups |
| Regulatory Status | Limited industrial use | Banned in pharmaceuticals |
Biological Activity
N-Methyloctadecylamine (NMOA) is a long-chain aliphatic amine that has garnered attention for its biological properties and potential applications in various fields, including pharmaceuticals and cosmetics. This article provides a comprehensive overview of the biological activity of NMOA, supported by data tables, case studies, and research findings.
This compound is characterized by its long hydrocarbon chain (18 carbon atoms) attached to a methyl group and an amine functional group. Its structure can be represented as follows:
This unique structure contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Antimicrobial Properties
Research has shown that NMOA exhibits significant antimicrobial activity. A study on various alkyl chain derivatives demonstrated that compounds with longer chains, including N-octadecyl derivatives, displayed lower minimal inhibitory concentrations (MICs) against a range of bacteria and fungi. The MIC values for N-octadecyl derivatives ranged from to , indicating strong antimicrobial efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Alkyl Chain Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.014 - 20.0 | Staphylococcus aureus, E. coli, C. albicans |
Toxicological Studies
While NMOA shows promising biological activity, its safety profile is crucial for potential applications. A study on hair-care products revealed that formulations containing this compound could lead to the formation of carcinogenic nitrosamines under certain conditions . Specifically, the presence of N-nitroso-N-methyloctadecylamine was detected in various cosmetic products, highlighting the importance of monitoring and controlling its use in consumer goods.
Table 2: Detection of N-Nitroso-N-methyloctadecylamine in Hair-Care Products
| Product Type | Detection Level (ppb) | Method Used |
|---|---|---|
| Hair-care products | 28 - 969 | Gas chromatography |
The antimicrobial action of NMOA is primarily attributed to its ability to disrupt microbial cell membranes. The long hydrophobic tail facilitates insertion into lipid bilayers, leading to increased permeability and eventual cell lysis . Additionally, studies suggest that the interaction between the amine group and microbial membranes enhances this disruptive effect.
Case Studies
- Antimicrobial Efficacy : A research study evaluated the effectiveness of various biosurfactants, including those derived from microbial sources, against common pathogens. The results indicated that NMOA derivatives exhibited superior antimicrobial properties compared to shorter-chain analogs, suggesting that chain length plays a critical role in biological activity .
- Safety Assessments : In a safety assessment conducted by the CIR (Cosmetic Ingredient Review), it was found that while dimethyl stearamine derivatives (related compounds) were not mutagenic in standard assays, there remains a potential risk for nitrosamine formation when used in hair-care formulations . This underscores the need for careful formulation practices in cosmetic chemistry.
Q & A
Q. What are the recommended methods for synthesizing and characterizing N-Methyloctadecylamine in laboratory settings?
this compound can be synthesized via alkylation of methylamine with octadecyl bromide or through reductive amination of octadecanal with methylamine. Key characterization techniques include:
Q. How should this compound be safely stored and handled to prevent degradation or hazards?
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize oxidation .
- Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats. Avoid contact with strong acids due to exothermic amine reactions .
- Disposal : Neutralize with dilute HCl and dispose via certified hazardous waste protocols .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 210 nm.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amine N-H stretches (~3300 cm⁻¹) and alkyl C-H stretches .
- Titration : Employ non-aqueous potentiometric titration with perchloric acid for purity analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations)?
Discrepancies in melting points (e.g., 42–46°C vs. literature values) may arise from polymorphic forms or impurities. Mitigation strategies:
Q. What experimental models are suitable for assessing the compound’s toxicity in biological systems?
- In vitro : Use cell viability assays (e.g., MTT) on human keratinocytes (HaCaT) to evaluate cytotoxicity .
- In vivo : Conduct acute toxicity studies in rodents (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .
- Environmental impact : Test biodegradability via OECD 301F to assess ecotoxicological risks .
Q. How can thermodynamic properties (e.g., critical micelle concentration) be experimentally determined?
- Surface Tension Measurements : Use a tensiometer to plot surface tension vs. concentration; the breakpoint indicates CMC .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during micelle formation.
- Dynamic Light Scattering (DLS) : Monitor hydrodynamic radius changes to confirm micelle aggregation .
Q. What strategies optimize this compound’s use in surfactant formulations for nanotechnology?
Q. How does this compound’s stability under extreme conditions (e.g., high temperature, UV exposure) affect experimental reproducibility?
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months (ICH Q1A guidelines) and monitor degradation via HPLC.
- UV-Vis Spectroscopy : Detect oxidative byproducts (e.g., nitrosamines) under UV light exposure .
- Control experiments : Include antioxidants (e.g., BHT) or light-blocking containers to mitigate instability .
Methodological Notes
- Contradictory Data : Always cross-reference purity claims (≥98% GC) with independent analytical methods .
- Safety Compliance : Follow OSHA guidelines for amine handling and EPA protocols for waste disposal .
- Innovative Applications : Explore its role in lipid nanoparticle synthesis for drug delivery, leveraging its amphiphilic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
